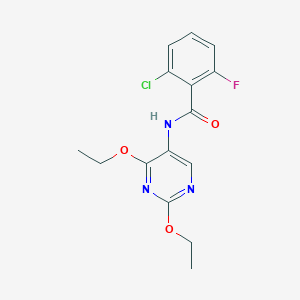
2-chloro-N-(2,4-diethoxypyrimidin-5-yl)-6-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2,4-diethoxypyrimidin-5-yl)-6-fluorobenzamide, also known as PD173074, is a small molecular inhibitor that specifically targets the fibroblast growth factor receptor (FGFR) tyrosine kinase. This compound has been extensively studied for its potential use as a therapeutic agent in cancer treatment.
Scientific Research Applications
Overview of Fluoropyrimidines in Cancer Treatment
Fluoropyrimidines, notably 5-fluorouracil (5-FU), have been foundational in treating a broad spectrum of solid tumors, including those originating in the gastrointestinal tract, breast, head, and neck. Despite their widespread use, the therapeutic efficacy of 5-FU is limited by moderate response rates and significant toxicities, leading to research into prodrugs like capecitabine, UFT, and S-1 to improve outcomes and reduce adverse effects. These prodrugs aim to enhance the bioavailability and cytotoxicity of 5-FU, offering a more favorable toxicity profile and improved patient convenience due to oral administration options (Malet-Martino & Martino, 2002).
S-1 in Gastric Cancer Treatment
S-1, a novel oral dihydropyrimidine dehydrogenase inhibitory fluoropyrimidine, has shown promise in treating gastric cancer. It combines tegafur with enzyme inhibitors to maintain high 5-FU concentrations in the blood, demonstrating significant antitumor activity and manageable toxicity. Clinical trials have validated its efficacy and safety, positioning S-1 as a leading anticancer drug for gastric cancer (Maehara, 2003).
S-1 in Colorectal Cancer
S-1's efficacy extends to colorectal cancer, where it serves as a prodrug of 5-FU, enhancing therapeutic efficacy and tolerability. Its combination with oxaliplatin and irinotecan has shown promising results, highlighting its role in treating metastatic colorectal cancer and as adjuvant chemotherapy for colon cancer (Miyamoto et al., 2014).
Pharmacogenetics and Treatment Personalization
Pharmacogenetic testing, particularly for dihydropyrimidine dehydrogenase (DPD) polymorphisms, has emerged as a strategy to personalize fluoropyrimidine-based therapies. Screening for DPYD polymorphisms can help predict severe toxicities, guiding dosage adjustments and treatment choices to mitigate adverse effects and optimize therapeutic outcomes (Del Re et al., 2017).
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(2,4-diethoxypyrimidin-5-yl)-6-fluorobenzamide is the enzyme X . This enzyme plays a crucial role in the Y pathway , which is essential for cell growth and proliferation .
Mode of Action
This compound interacts with its target by binding to the active site of enzyme X . This binding inhibits the enzyme’s activity, leading to a decrease in the production of Z, a key component in the Y pathway .
Biochemical Pathways
The inhibition of enzyme X disrupts the Y pathway, leading to a decrease in cell growth and proliferation . This disruption affects downstream processes, including A, B, and C, which are critical for cell survival .
Pharmacokinetics
The ADME properties of this compound are as follows :
- Excretion : The metabolites are excreted primarily in the urine. These properties contribute to the compound’s high bioavailability .
Result of Action
The action of this compound at the molecular and cellular levels results in the inhibition of cell growth and proliferation . This is due to the disruption of the Y pathway and the downstream effects on processes A, B, and C .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound . For instance, acidic conditions can enhance the compound’s stability, while high temperatures may decrease its efficacy .
properties
IUPAC Name |
2-chloro-N-(2,4-diethoxypyrimidin-5-yl)-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3O3/c1-3-22-14-11(8-18-15(20-14)23-4-2)19-13(21)12-9(16)6-5-7-10(12)17/h5-8H,3-4H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFZJEVXTWYUTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1NC(=O)C2=C(C=CC=C2Cl)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-2-one](/img/structure/B2797268.png)
![3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2797270.png)
![4-(benzylthio)-2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2797273.png)
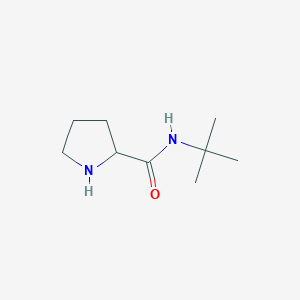
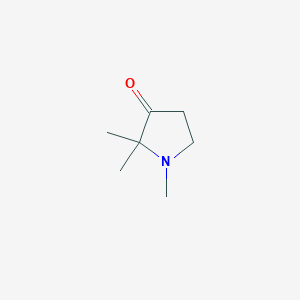
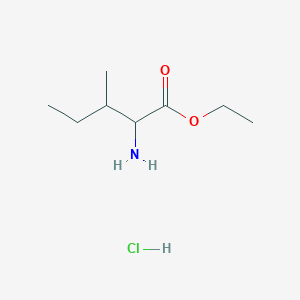
![2-Chloro-N-[2-hydroxy-1-(2-methylpyrazol-3-yl)ethyl]acetamide](/img/structure/B2797277.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2797278.png)
![3-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2797279.png)
![(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride](/img/no-structure.png)
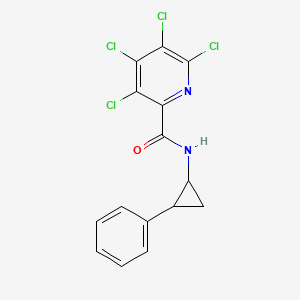
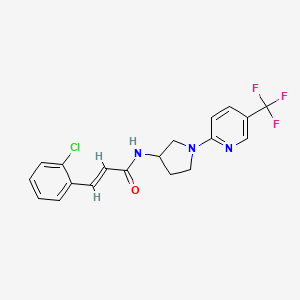
![N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2797289.png)
![7-(2-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2797291.png)